Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenoxy group, a morpholine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride in the presence of a base such as pyridine to form 4-chloro-3,5-dimethylphenoxyacetyl chloride.
Amidation: The phenoxyacetyl chloride is then reacted with 2-amino-5-(morpholin-4-yl)benzoic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate: can be compared with other benzoate esters and phenoxyacetyl derivatives.
4-chloro-3,5-dimethylphenoxyacetic acid: A simpler analog without the morpholine and benzoate groups.
2-(morpholin-4-yl)benzoic acid: Lacks the phenoxyacetyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical and biological properties that are not found in simpler analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H29ClN2O5 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
propyl 5-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C24H29ClN2O5/c1-4-9-31-24(29)20-14-18(5-6-21(20)27-7-10-30-11-8-27)26-22(28)15-32-19-12-16(2)23(25)17(3)13-19/h5-6,12-14H,4,7-11,15H2,1-3H3,(H,26,28) |
InChI Key |
XPYZMYGFLFTWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C)N3CCOCC3 |
Origin of Product |
United States |
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